(1R,5S)-3-azabicyclo[3.2.0]hept-6-ene hydrochloride
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Overview
Description
(1R,5S)-3-azabicyclo[320]hept-6-ene hydrochloride is a bicyclic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-3-azabicyclo[3.2.0]hept-6-ene hydrochloride can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-3-azabicyclo[3.2.0]hept-6-ene hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
(1R,5S)-3-azabicyclo[3.2.0]hept-6-ene hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving nitrogen-containing heterocycles.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which (1R,5S)-3-azabicyclo[3.2.0]hept-6-ene hydrochloride exerts its effects involves interactions with molecular targets and pathways. The nitrogen atom in its structure can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound is a nitrogen-containing heterocycle with significant potential in drug discovery.
3-Azabicyclo[3.1.1]heptane: This compound has been studied for its improved physicochemical properties when incorporated into drug structures.
Uniqueness
(1R,5S)-3-azabicyclo[3.2.0]hept-6-ene hydrochloride is unique due to its specific bicyclic structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C6H10ClN |
---|---|
Molecular Weight |
131.60 g/mol |
IUPAC Name |
(1R,5S)-3-azabicyclo[3.2.0]hept-6-ene;hydrochloride |
InChI |
InChI=1S/C6H9N.ClH/c1-2-6-4-7-3-5(1)6;/h1-2,5-7H,3-4H2;1H/t5-,6+; |
InChI Key |
UCGYYZWETGRREN-KNCHESJLSA-N |
Isomeric SMILES |
C1[C@@H]2C=C[C@@H]2CN1.Cl |
Canonical SMILES |
C1C2C=CC2CN1.Cl |
Origin of Product |
United States |
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